![molecular formula C12H13NO2 B1212217 7-(Dimethylamino)-4-methylcoumarin CAS No. 87-01-4](/img/structure/B1212217.png)
7-(Dimethylamino)-4-methylcoumarin
Overview
Description
Synthesis Analysis
The synthesis of 7-(Dimethylamino)-4-methylcoumarin and its derivatives involves various chemical reactions, highlighting its versatility and adaptability in different chemical environments. For instance, the reaction of 7-(dimethylamino)-4-methylcoumarin with bromine in glacial acetic acid leads to the formation of 3-bromo-7-(dimethylamino)-4-methylcoumarin, showcasing the compound's reactivity and potential for structural modification (Kubo, Matsumoto, & Takechi, 2016).
Molecular Structure Analysis
The molecular structure of 7-(Dimethylamino)-4-methylcoumarin derivatives, such as 3-bromo-7-(dimethylamino)-4-methylcoumarin, has been determined through crystallography, providing insight into the compound's planar structure and the effects of substituent modifications on its properties. The molecule's planarity and the dihedral angles between its rings contribute to its optical and electronic properties, which are crucial for its applications in fluorescence and laser dyes (Kubo, Matsumoto, & Takechi, 2016).
Chemical Reactions and Properties
7-(Dimethylamino)-4-methylcoumarin undergoes various chemical reactions, leading to the formation of diverse derivatives with unique properties. These reactions include nitration, acetylation, and methylation, each altering the compound's electronic and optical characteristics. Such modifications enable the tailored synthesis of derivatives for specific applications, including fluorescence labeling and probing (Machida, Ushijima, Takahashi, & Kanaoka, 1977).
Scientific Research Applications
Laser Dye Applications
7-Dimethylamino-4-methylcoumarin has been identified as a useful laser dye in various solutions, with a lasing maximum at 434 nm. It demonstrates a unique capability where its longwave absorption band disappears in acidified solutions, enabling a tuning of the lasing frequency (Wolfbeis, 1978).
Solvatochromic Fluorescent Probes
This compound is also significant in the study of solvent effects on fluorescent probes. The shift in the maximum wavenumber of 7-(Dimethylamino)-4-methylcoumarin as a function of solvent properties has been extensively investigated, providing insights into the interaction between solvent polarity and fluorescence probes (Coosemans, Schryver, & Dormael, 1979).
Crystal Structure Analysis
Research has also been conducted on the crystal structure of 3-Bromo-7-(dimethylamino)-4-methylcoumarin, a derivative of 7-(Dimethylamino)-4-methylcoumarin, which is significant for developing new materials such as fluorescence materials and laser dyes. This research contributes to understanding the effects of substituents on the structure and properties of such compounds (Kubo, Matsumoto, & Takechi, 2016).
Photopolymerization Monitoring
7-(Dimethylamino)-4-methylcoumarin has been utilized as a fluorescent probe in the study of the photopolymerization of dimethacrylates. This research is crucial for understanding the behavior of polymeric networks during photopolymerization, aiding in the development of new polymeric materials (Jager, Volkers, & Neckers, 1995).
Biocompatibility Improvement in Medical Devices
In the medical field, derivatives of 7-(Dimethylamino)-4-methylcoumarin have been used to improve the biocompatibility of medical devices. For example, it has been incorporated into coatings for NiTi alloy to reduce cytotoxicity and nickel ion release, showing potential for biomedical applications like artificial bones and fixation devices (Meng et al., 2018).
Solvent Effects on Fluorescence
The effect of solvents on the fluorescence of 7-(N,N-dimethylamino)-4-methylcoumarin and related compounds has been analyzed, providing valuable data for the understanding of solvent-solute interactions in fluorescence studies (Kamlet, Dickinson, & Taft, 1981).
Fluorescent Labeling in Biological Studies
7-(Dimethylamino)-4-methylcoumarin has also been used in the development of fluorescent labels for proteins, aiding in structural studies and analytical procedures in biological research (Forster & Haas, 1993).
properties
IUPAC Name |
7-(dimethylamino)-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-6-12(14)15-11-7-9(13(2)3)4-5-10(8)11/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEYLLPOQRZUDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041422 | |
Record name | 7-(Dimethylamino)-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041422 | |
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Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Dimethylamino)-4-methylcoumarin | |
CAS RN |
87-01-4 | |
Record name | DAMC | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 7-Dimethylamino-4-methylcoumarin | |
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Record name | Coumarin 311 | |
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Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-methyl- | |
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Record name | 7-(Dimethylamino)-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(dimethylamino)-4-methyl-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.562 | |
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Record name | FLUORESCENT BRIGHTENER 130 | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOS1492Q9O | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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